

# Efficacy and Safety Comparison of Radotinib in Clinical Trials

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## Compound Focus: Radotinib

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The tables below summarize key efficacy and safety data for **radotinib** from Phase 2 and Phase 3 trials, providing an objective comparison with imatinib.

**Table 1: Efficacy Outcomes in Newly Diagnosed Chronic Phase CML (RERISE Phase 3 Study)**

Efficacy Endpoint	Radotinib 300 mg Twice Daily (n=79)	Radotinib 400 mg Twice Daily (n=81)	Imatinib 400 mg Once Daily (n=81)
MMR by 12 months	52% [1]	46% [1]	30% [1]
MMR by 48 months	86% [2]	83% [2]	75% [2]
CCyR by 12 months	91% [1]	86% [1]	77% [1]
Early Molecular Response (3 months)	86% [1]	87% [1]	71% [1]
MR4.5 by 48 months	52% [2]	44% [2]	44% [2]
Treatment Failure by 48 months	6% [2]	5% [2]	19% [2]

**Table 2: Efficacy and Safety in Resistant/Intolerant CML (Phase 2 Study)**

Parameter	Result (Radotinib 400 mg Twice Daily, n=77)
Major Cytogenetic Response (MCyR) by 12 months	65% (cumulative 75%) [3] [4]
Complete Cytogenetic Response (CCyR) by 12 months	47% [3] [4]
Overall Survival at 12 months	96.1% [3] [4]
Progression-Free Survival at 12 months	86.3% [3] [4]
Common Grade 3/4 Non-Hematologic Adverse Events	Hyperbilirubinemia (23.4%), Fatigue (3.9%), Asthenia (3.9%), Nausea (2.6%) [3] [4]
Common Grade 3/4 Hematologic Abnormalities	Thrombocytopenia (24.7%), Anemia (5.2%) [3] [4]

## Experimental Protocols and Methodologies

For researchers, the specific methodologies used in these trials are critical for evaluating the data.

### 1. Study Designs and Patient Populations

- Phase 3 (RERISE trial):** This was a multinational, open-label, randomized study. Patients newly diagnosed with Philadelphia chromosome-positive CML-CP within the previous three months were stratified by Sokal risk score and randomized to receive **radotinib** (300 mg or 400 mg twice daily) or imatinib (400 mg once daily). The primary endpoint was Major Molecular Response (MMR) by 12 months [1] [2].
- Phase 2:** This was a multicenter trial in patients with Philadelphia chromosome-positive CML-CP who had confirmed resistance or intolerance to prior BCR-ABL1 TKIs (mostly imatinib). Patients received **radotinib** 400 mg twice daily. The primary endpoint was Major Cytogenetic Response (MCyR) by 12 months [3] [4].

### 2. Key Efficacy Assessments

- Molecular Response: Real-time quantitative Polymerase Chain Reaction (qRT-PCR)** was performed on peripheral blood samples at a central laboratory at baseline and every 3 months.

Responses were measured on the International Scale (IS) [2] [4].

- **Major Molecular Response (MMR)**: Defined as **BCR-ABL1  $\leq$  0.1% IS** [1] [2].
- **Molecular Response 4.5 (MR4.5)**: Defined as **BCR-ABL1  $\leq$  0.0032% IS**, indicating a 4.5-log reduction [2].
- **Cytogenetic Response: Bone marrow aspiration and/or biopsy** was performed, and at least 20 metaphases were analyzed to assess the Philadelphia chromosome.
  - **Complete Cytogenetic Response (CCyR)**: Defined as **0% Philadelphia-positive metaphases** [3] [4].
  - **Major Cytogenetic Response (MCyR)**: Combines CCyR and Partial Cytogenetic Response (Philadelphia-positive metaphases 1-35%) [3].

### 3. Mutation Analysis

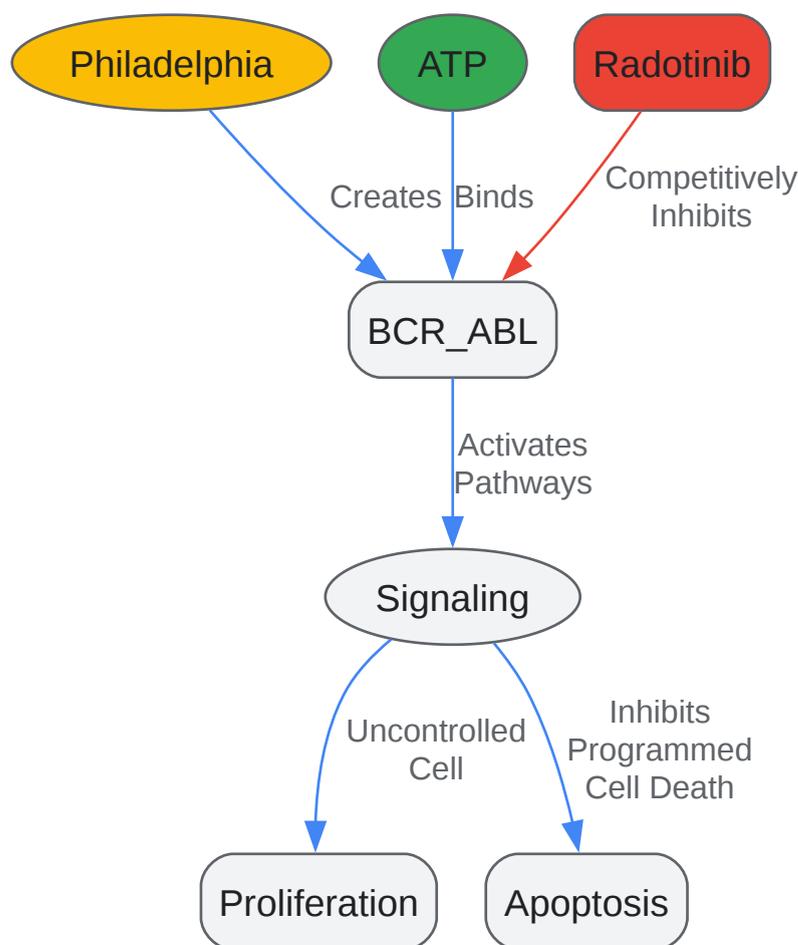
- The **ABL1 kinase domain** was sequenced via **direct sequencing after nested PCR amplification** at baseline and upon treatment failure to identify mutations that could confer resistance [3] [4].

### 4. Safety Monitoring

- Adverse events were monitored throughout the study and graded according to the **Common Terminology Criteria for Adverse Events (CTCAE) version 3.0** [3] [2]. Physical examinations and laboratory tests were performed to assess organ function and hematologic parameters.

## Mechanism of Action and Signaling Pathway

**Radotinib** is a second-generation, oral BCR-ABL1 tyrosine kinase inhibitor. Its mechanism can be visualized through the following pathway:



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### Radotinib Inhibition of BCR-ABL Driven Leukemogenesis

- **Target:** **Radotinib** selectively binds to the **ATP-binding site of the BCR-ABL tyrosine kinase**, a constitutively active oncoprotein resulting from the Philadelphia chromosome [5].
- **Effect:** This binding **inhibits the kinase's activity**, blocking downstream signaling pathways that lead to uncontrolled proliferation and resistance to apoptosis in leukemic cells [5].
- **Advantage over Imatinib:** **Radotinib** has a **higher binding affinity for BCR-ABL** and can inhibit many BCR-ABL mutants that are resistant to imatinib, though it is less potent than nilotinib against some specific single and compound mutants (e.g., E255V/V299L) [6]. It is ineffective against the T315I "gatekeeper" mutation [5] [6].

## Insights for Research and Development

- **Dosing Considerations:** Analysis of the RERISE trial data revealed a significant inverse relationship between **radotinib** starting dose (adjusted for body weight) and the probability of achieving MMR,

partly due to toxicity-driven dose interruptions [7]. This suggests that a lower initial dose (e.g., 400 mg once daily) may improve long-term efficacy by enhancing tolerability and treatment continuity [7].

- **Potential for Treatment-Free Remission (TFR):** The deep molecular responses (MR4.5) achieved by a significant proportion of patients in the Phase 3 trial suggest that **radotinib** may be a suitable candidate for studying treatment-free remission, a current major goal in CML therapy [2].
- **Exploration in Other Cancers:** Preclinical studies indicate that **radotinib** can induce apoptosis in multiple myeloma cells via the mitochondrial-dependent pathway, independent of BCR-ABL, suggesting potential for therapeutic repurposing [8].

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## References

1. (RERISE study) Phase of Efficacy and Safety... III Clinical Trial Results [pubmed.ncbi.nlm.nih.gov]
2. Long-term data from a phase 3 study of radotinib versus ... [pmc.ncbi.nlm.nih.gov]
3. Efficacy and safety of radotinib in chronic phase chronic myeloid... [pubmed.ncbi.nlm.nih.gov]
4. Efficacy and safety of radotinib in chronic phase ... [haematologica.org]
5. What is the mechanism of Radotinib? [synapse.patsnap.com]
6. is an effective inhibitor of native and kinase domain-mutant... Radotinib [nature.com]
7. Determination of a radotinib dosage regimen based on dose ... [pmc.ncbi.nlm.nih.gov]
8. The c-Abl inhibitor, radotinib induces apoptosis in multiple ... [pubmed.ncbi.nlm.nih.gov]

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